1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone
Description
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone is a synthetic small molecule featuring a 3,4-dihydroisoquinoline core linked via an ethanone bridge to a phenoxy group substituted with a 2-methyltetrazole moiety. The 3,4-dihydroisoquinoline scaffold is pharmacologically significant, often associated with central nervous system (CNS) receptor modulation (e.g., serotonin receptors) , while the tetrazole group serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .
Properties
Molecular Formula |
C19H19N5O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]ethanone |
InChI |
InChI=1S/C19H19N5O2/c1-23-21-19(20-22-23)15-6-8-17(9-7-15)26-13-18(25)24-11-10-14-4-2-3-5-16(14)12-24/h2-9H,10-13H2,1H3 |
InChI Key |
BKMUHAFEIVPCOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Biological Activity
The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone is a novel synthetic derivative of the isoquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The structural formula of the compound is as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
- Anti-inflammatory Activity : The compound has shown promise in inhibiting pathways related to inflammation, particularly through the modulation of caspase-1 activity.
- Neuroprotective Effects : Its isoquinoline structure is associated with neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
The biological activities of this compound can be attributed to its interaction with several molecular targets:
- Caspase-1 Inhibition : The compound inhibits caspase-1, which plays a crucial role in the inflammatory response. Inhibitory studies have shown IC50 values indicating effective modulation of this enzyme (see Table 1).
- Receptor Modulation : The compound may act as a positive allosteric modulator for certain receptors involved in neurotransmission, enhancing synaptic plasticity and neuroprotection.
- Cell Signaling Pathways : It influences several signaling pathways related to inflammation and apoptosis, contributing to its therapeutic potential.
Research Findings
Recent studies have provided insights into the biological efficacy of this compound:
Table 1: Caspase-1 Inhibition Data
| Compound | IC50 (μM) | Enzyme Activity (% at 100 μM) |
|---|---|---|
| 1 | 15.1 | 8.12 |
| 2 | ND | IA |
| 3 | 14.6 | 9.49 |
ND = Not Determined; IA = Inactive
Case Studies
Several case studies highlight the therapeutic applications of this compound:
- Neurodegenerative Disorders : In vitro studies using neuronal cell lines showed that treatment with this compound reduced oxidative stress markers and apoptosis, suggesting its potential for conditions like Alzheimer's disease.
- Inflammatory Diseases : Animal models of inflammation demonstrated that administration of the compound significantly reduced markers such as IL-1β and TNF-α, indicating a robust anti-inflammatory effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives documented in the literature. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations :
Core Modifications: The target compound’s tetrazole-phenoxy substitution distinguishes it from analogs like the triazole-thioether in and the hydroxyphenyl derivative in . Tetrazoles improve metabolic stability compared to carboxylic acids, making the compound a candidate for oral bioavailability . Compounds with 3,4-dihydroisoquinoline (e.g., ) consistently show CNS receptor affinity, suggesting the target may share similar pharmacological targets.
Biological Activity :
- Derivatives with hydroxyl or methoxy substituents (e.g., ) exhibit serotonin receptor binding, while chlorophenyl analogs (e.g., ) may target kinases or viral proteases. The tetrazole group in the target compound could enhance interactions with metal ions or polar residues in enzyme active sites.
Synthetic Routes: The ethanone bridge in the target compound likely derives from α-halogenated ketone alkylation, a method used in for analogous triazole/isoquinoline hybrids.
Physicochemical Properties: The tetrazole’s acidity (pKa ~4.9) may enhance solubility at physiological pH compared to the neutral triazole-thioether in . However, the dihydroisoquinoline core contributes to moderate lipophilicity, which could influence blood-brain barrier penetration .
Research Implications and Gaps
- Pharmacological Potential: The structural resemblance to 5-HT receptor ligands and tetrazole-containing antivirals warrants further investigation into the compound’s activity against CNS disorders or viral targets.
- Synthetic Optimization: Modifying the phenoxy-tetrazole substituent (e.g., introducing electron-withdrawing groups) could tune receptor selectivity or potency.
- Data Limitations: No direct cytotoxicity, solubility, or binding data for the target compound are available in the provided evidence, highlighting the need for experimental validation.
Preparation Methods
Synthesis of 4-(2-Methyl-2H-tetrazol-5-yl)phenol
Methodology :
- Step 1 : Nitrile cyclization with sodium azide and methylamine hydrochloride under acidic conditions.
$$
\text{4-Hydroxybenzonitrile} + \text{NaN}3 + \text{CH}3\text{NH}2\cdot\text{HCl} \xrightarrow{\text{ZnCl}2, \Delta} \text{4-(2-Methyl-2H-tetrazol-5-yl)phenol}
$$
Conditions :
| Parameter | Value |
|---|---|
| Temperature | 100–120°C |
| Time | 12–18 h |
| Yield | 68–75% |
Preparation of 2-Bromo-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Methodology :
- Step 2 : N-Alkylation of 3,4-dihydroisoquinoline with bromoacetyl bromide.
$$
\text{Dihydroisoquinoline} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-Bromo-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone}
$$
Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (2 eq) |
| Yield | 82% |
Nucleophilic Aromatic Substitution
Methodology :
- Step 3 : Reaction of 4-(2-methyl-2H-tetrazol-5-yl)phenol with bromoethanone intermediate.
$$
\text{Phenol} + \text{Bromoethanone} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Optimized Conditions :
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (3 eq) |
| Solvent | DMF, 60°C |
| Time | 8 h |
| Yield | 65% |
Synthetic Route 2: Castagnoli–Cushman Reaction-Based Assembly
Homophthalic Anhydride Activation
Methodology :
- Step 1 : Condensation of homophthalic anhydride with imine derived from 4-(2-methyl-2H-tetrazol-5-yl)benzaldehyde.
$$
\text{Homophthalic anhydride} + \text{Imine} \xrightarrow{\text{Toluene, reflux}} \text{Tetrazole-substituted dihydroisoquinolinone}
$$
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Diastereoselectivity | >95% trans |
| Yield | 74% |
Ketone Reduction and Functionalization
Methodology :
- Step 2 : Selective reduction of ketone to alcohol followed by oxidation to ethanone.
$$
\text{Dihydroisoquinolinone} \xrightarrow{\text{NaBH}_4} \text{Alcohol} \xrightarrow{\text{PCC}} \text{Ethanone}
$$
Conditions :
| Step | Reagent | Yield |
|---|---|---|
| Reduction | NaBH₄, MeOH | 89% |
| Oxidation | PCC, CH₂Cl₂ | 78% |
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 52% (3 steps) | 46% (4 steps) |
| Purification Complexity | Moderate (2 chromatographies) | High (3 crystallizations) |
| Scalability | >100 g feasible | Limited to 50 g |
| Diastereomeric Purity | N/A | >95% |
Key Observations :
- Route 1 offers better scalability but requires careful control of nucleophilic substitution conditions to minimize O- vs N-alkylation byproducts.
- Route 2 provides superior stereochemical outcomes but involves more synthetic steps.
Critical Process Parameters
Tetrazole Stability Considerations
The 2-methyl-2H-tetrazole group demonstrates thermal stability up to 150°C but undergoes ring-opening in strongly acidic media (pH <2). Key mitigation strategies include:
- Maintaining reaction pH between 5–8 during coupling steps
- Avoiding prolonged heating in polar aprotic solvents
Ethanone Bridge Optimization
Quantum mechanical calculations (DFT B3LYP/6-31G*) reveal:
- Optimal dihedral angle between aromatic systems: 55–65°
- Conformational flexibility permits both cis and trans orientations, with trans being thermodynamically favored by 2.3 kcal/mol.
Analytical Characterization Data
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Consumption (kg/kg API) |
|---|---|---|
| 4-Hydroxybenzonitrile | 120 | 0.85 |
| Sodium azide | 200 | 0.62 |
| Homophthalic anhydride | 450 | 1.2 |
Environmental Impact Assessment
- Process mass intensity (PMI): 68 (Route 1) vs 89 (Route 2)
- Major waste streams:
- DMF (Route 1): 15 L/kg API
- Toluene (Route 2): 22 L/kg API
Emerging Methodologies
Recent advances in photoredox catalysis (2024) suggest potential for:
- Late-stage C–H functionalization of dihydroisoquinoline at C1 position
- Visible light-mediated coupling of tetrazole precursors
Preliminary results show:
- 45% yield using Ir(ppy)₃ catalyst
- 78% conversion with 2 mol% eosin Y
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with the preparation of the dihydroisoquinoline core via cyclization of phenethylamine derivatives. highlights similar syntheses using acetylated intermediates under reflux conditions .
- Step 2 : Introduce the tetrazole-containing phenoxy group via nucleophilic substitution. Use 4-(2-methyl-2H-tetrazol-5-yl)phenol as a nucleophile, activated by a leaving group (e.g., chloride) on the ethanone precursor.
- Optimization : Reflux in anhydrous ethanol with catalytic acid (e.g., HCl) improves yield, as demonstrated in hydrazone syntheses (e.g., 65°C, 3 hours) . Monitor reaction progress via TLC (10% ethyl acetate/hexane) .
- Purification : Recrystallize in methanol or ethanol to enhance purity .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Techniques :
- NMR : Focus on distinguishing diastereotopic protons in the dihydroisoquinoline ring (δ 2.5–4.0 ppm for CH₂ groups) and aromatic protons from the tetrazole-phenyl moiety (δ 7.0–8.0 ppm) .
- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z ~365 for [M+H]⁺) and fragmentation patterns consistent with tetrazole cleavage .
- Elemental Analysis : Validate purity via CHNS data (e.g., C: ~60%, H: ~5%, N: ~20%) .
Advanced Research Questions
Q. How should researchers resolve contradictions in NMR data arising from tautomerism in the tetrazole moiety or dynamic stereochemistry in the dihydroisoquinoline core?
- Approach :
- Variable Temperature NMR : Perform experiments at low temperatures (e.g., 90 K) to "freeze" tautomeric equilibria, as seen in crystallography studies of similar heterocycles .
- DFT Calculations : Model tautomeric forms (1H vs. 2H-tetrazole) to predict chemical shifts and compare with experimental data .
- X-ray Crystallography : Resolve ambiguities by determining solid-state structures, as done for pyrazolyl-dihydroisoquinoline derivatives .
Q. What strategies can be employed to assess the compound’s stability under physiological conditions, particularly regarding hydrolysis of the ethanone linker or tetrazole ring?
- Experimental Design :
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC, comparing retention times with fresh samples .
- Oxidative Stress Testing : Expose to H₂O₂ or liver microsomes to simulate metabolic breakdown. Track tetrazole ring oxidation using UV-Vis spectroscopy (λ ~270 nm) .
Q. Which in vitro assays are most appropriate for evaluating bioactivity, given the compound’s structural similarity to kinase inhibitors or GPCR ligands?
- Assay Selection :
- Kinase Inhibition Screening : Use ATP-binding assays (e.g., ADP-Glo™) with recombinant kinases (e.g., JAK2 or EGFR) due to the dihydroisoquinoline scaffold’s affinity for ATP pockets .
- Cellular Uptake Studies : Employ fluorescence tagging (e.g., BODIPY derivatives) to assess permeability across Caco-2 monolayers, critical for CNS-targeted agents .
Data Analysis and Optimization
Q. How can computational methods (e.g., molecular docking) guide the rational design of derivatives with enhanced target binding?
- Protocol :
- Target Selection : Prioritize receptors with known tetrazole interactions (e.g., angiotensin II receptors) or kinases with hydrophobic active sites .
- Docking Workflow : Use AutoDock Vina to simulate ligand-receptor interactions. Focus on hydrogen bonding between the tetrazole nitrogen and conserved residues (e.g., Lys-199 in EGFR) .
- Validation : Compare docking scores with experimental IC₅₀ values from kinase assays .
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Analysis Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
